![molecular formula C11H19NSi B145301 3-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-73-3](/img/structure/B145301.png)
3-[3-(Trimethylsilyl)propyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-pyridine is a derivative of pyridine, a heterocyclic aromatic organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. TMS-pyridine is a versatile compound that has been studied extensively for its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 3-[3-(Trimethylsilyl)propyl]pyridine is not fully understood, but it is believed to act as a Lewis base catalyst in organic synthesis reactions. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the activity of enzymes such as cyclooxygenase and histone deacetylase, which are involved in various physiological processes.
生化学的および生理学的効果
3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties against viruses such as influenza and herpes simplex virus.
実験室実験の利点と制限
3-[3-(Trimethylsilyl)propyl]pyridine has several advantages and limitations for lab experiments. One advantage is its versatility as a reagent in organic synthesis reactions, where it can be used to facilitate a wide range of reactions. 3-[3-(Trimethylsilyl)propyl]pyridine is also relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments. However, 3-[3-(Trimethylsilyl)propyl]pyridine has limitations in terms of its stability and reactivity, which can affect its effectiveness as a reagent in certain reactions. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine can be toxic and should be handled with caution in lab experiments.
将来の方向性
There are several future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine, including its potential applications in drug discovery and development. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties, which could be explored further for the development of new anti-viral drugs. Other future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine include its potential applications in materials science and catalysis.
合成法
3-[3-(Trimethylsilyl)propyl]pyridine can be synthesized using various methods, including the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields 3-[3-(Trimethylsilyl)propyl]pyridine as a colorless liquid that can be purified using distillation or chromatography. Other methods of synthesis include the reaction of pyridine with trimethylsilyl triflate or trimethylsilyl iodide.
科学的研究の応用
3-[3-(Trimethylsilyl)propyl]pyridine has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 3-[3-(Trimethylsilyl)propyl]pyridine is commonly used as a reagent in organic synthesis reactions, where it acts as a Lewis base catalyst to facilitate reactions such as acylation, alkylation, and Michael addition. 3-[3-(Trimethylsilyl)propyl]pyridine has also been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
特性
CAS番号 |
137017-73-3 |
|---|---|
製品名 |
3-[3-(Trimethylsilyl)propyl]pyridine |
分子式 |
C11H19NSi |
分子量 |
193.36 g/mol |
IUPAC名 |
trimethyl(3-pyridin-3-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-5-7-11-6-4-8-12-10-11/h4,6,8,10H,5,7,9H2,1-3H3 |
InChIキー |
ZZMJFUYAOUMHQI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
正規SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
同義語 |
Pyridine, 3-[3-(trimethylsilyl)propyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



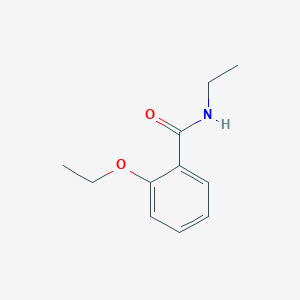
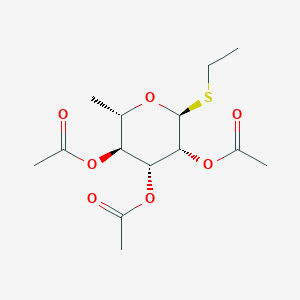
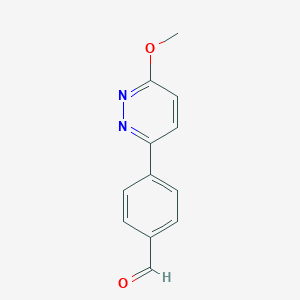
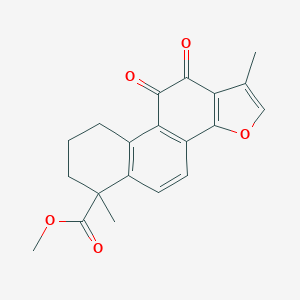
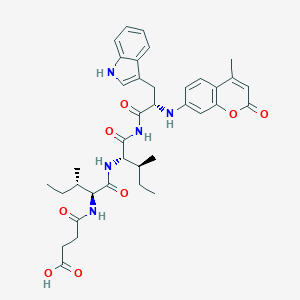
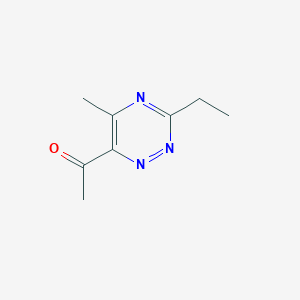
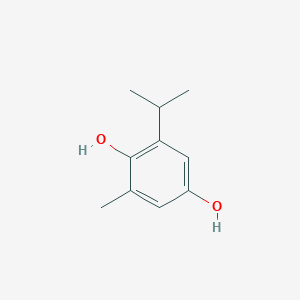
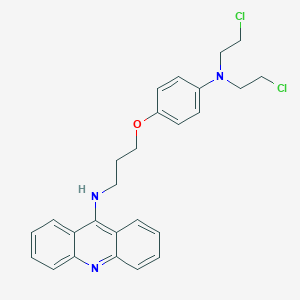
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
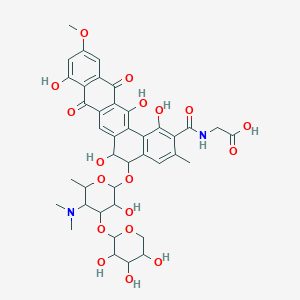
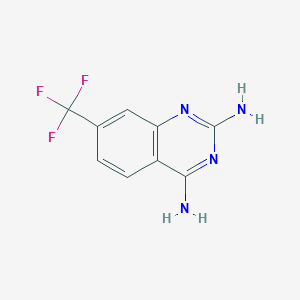
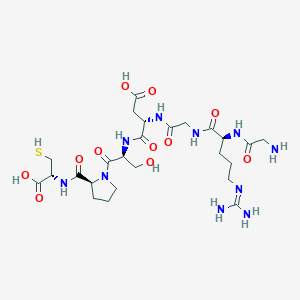
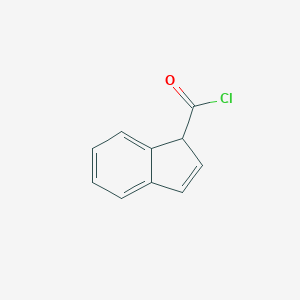
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)